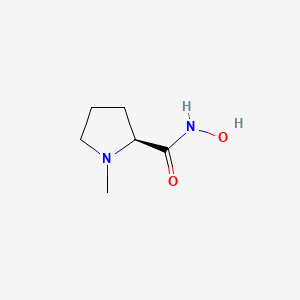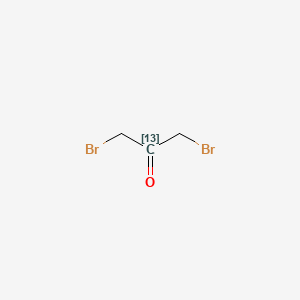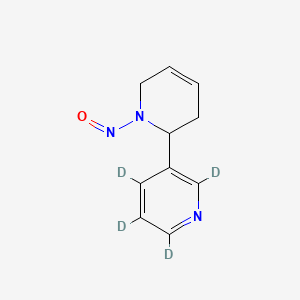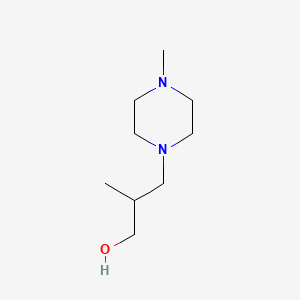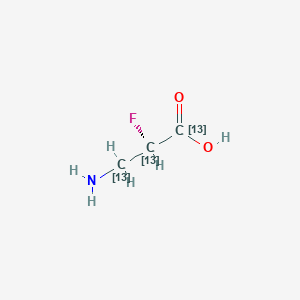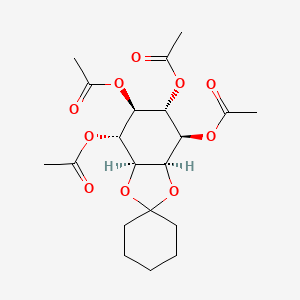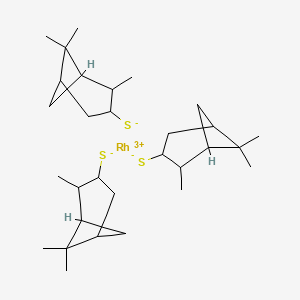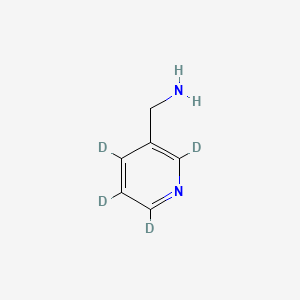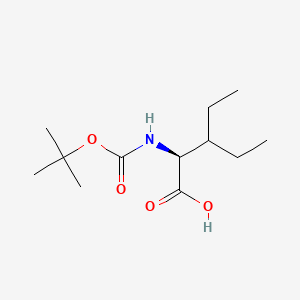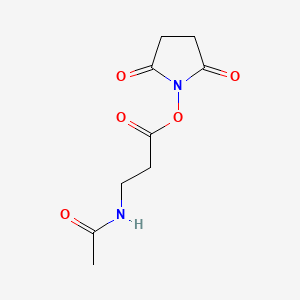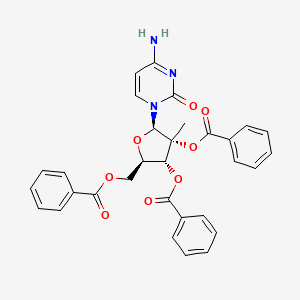
2'-C-Methyl-2',3',5'-tri-O-benzoylcytidine
概述
描述
2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine: is a synthetic nucleoside analog, primarily used in research settings. It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions of the ribose ring, and a methyl group at the 2’ position. The molecular formula of this compound is C31H27N3O8 , and it has a molecular weight of 569.56 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groupsThe reaction conditions often include the use of acetonitrile, chloroform, and methanol as solvents .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced under good manufacturing practices (GMP) conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons.
化学反应分析
Types of Reactions: 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzoyl protecting groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides .
科学研究应用
2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes and nucleic acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new pharmaceuticals and as a reference material in analytical chemistry
作用机制
The mechanism of action of 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, potentially inhibiting the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
2’-C-Methylcytidine: Lacks the benzoyl protecting groups.
2’,3’,5’-Tri-O-benzoylcytidine: Does not have the methyl group at the 2’ position.
2’-C-Methyl-2’,3’,5’-tri-O-acetylcytidine: Similar structure but with acetyl groups instead of benzoyl groups.
Uniqueness: 2’-C-Methyl-2’,3’,5’-tri-O-benzoylcytidine is unique due to the combination of the methyl group at the 2’ position and the benzoyl protecting groups at the 2’, 3’, and 5’ positions. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .
属性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25-,29-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAMWHWZWCXMKB-RDWHIKKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
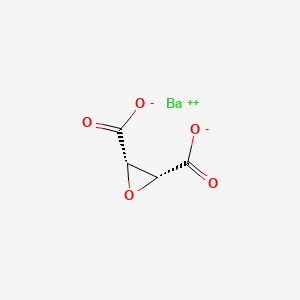
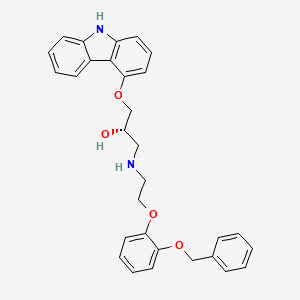
![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
